![molecular formula C20H24N4OS B295786 2-heptyl-5-imino-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295786.png)
2-heptyl-5-imino-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-heptyl-5-imino-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to possess unique biological properties that make it a promising candidate for use in various fields of research.
Wirkmechanismus
The mechanism of action of 2-heptyl-5-imino-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or receptors in the body, leading to the modulation of various biological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, this compound has been found to possess anti-inflammatory, antioxidant, and antitumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-heptyl-5-imino-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments is its unique biological properties, which make it a promising candidate for use in various research applications. However, one limitation is that further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for research on 2-heptyl-5-imino-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammation. Another direction is to study its mechanism of action in more detail, to better understand how this compound interacts with the body at a molecular level. Additionally, further studies are needed to determine the potential side effects and toxicity of this compound, to ensure its safety for use in humans.
In conclusion, this compound is a synthetic compound with unique biological properties that make it a promising candidate for use in various fields of scientific research. While further studies are needed to fully understand its potential applications and limitations, this compound represents an exciting area of research for scientists and researchers alike.
Synthesemethoden
The synthesis of 2-heptyl-5-imino-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of heptanal, thiourea, and 2-methylbenzaldehyde in the presence of a catalyst. The resulting product is then subjected to further purification and characterization to ensure its purity and identity.
Wissenschaftliche Forschungsanwendungen
2-heptyl-5-imino-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been found to have potential applications in various fields of scientific research. One such application is in the field of medicinal chemistry, where this compound has been investigated for its potential as a drug candidate for the treatment of various diseases.
Eigenschaften
Molekularformel |
C20H24N4OS |
---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
(6Z)-2-heptyl-5-imino-6-[(2-methylphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H24N4OS/c1-3-4-5-6-7-12-17-23-24-18(21)16(19(25)22-20(24)26-17)13-15-11-9-8-10-14(15)2/h8-11,13,21H,3-7,12H2,1-2H3/b16-13-,21-18? |
InChI-Schlüssel |
DMGFZXCINDYKAH-IGLFKNPDSA-N |
Isomerische SMILES |
CCCCCCCC1=NN2C(=N)/C(=C/C3=CC=CC=C3C)/C(=O)N=C2S1 |
SMILES |
CCCCCCCC1=NN2C(=N)C(=CC3=CC=CC=C3C)C(=O)N=C2S1 |
Kanonische SMILES |
CCCCCCCC1=NN2C(=N)C(=CC3=CC=CC=C3C)C(=O)N=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.